1-(吡咯烷-3-基)-1H-1,2,3-三唑盐酸盐

描述

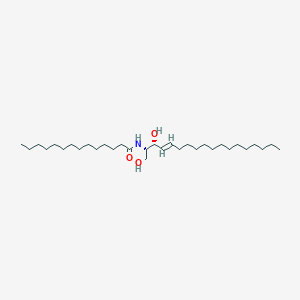

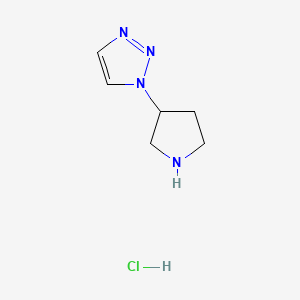

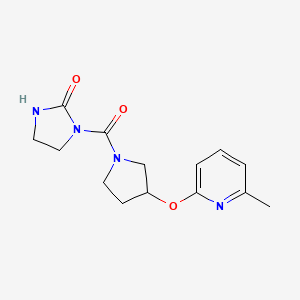

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,3-triazole ring is another common structure in medicinal chemistry, known for its stability and versatility.

Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrrolidine and its derivatives can undergo a variety of chemical reactions, including ring-opening reactions, functionalization reactions, and more . The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride” would depend on the specific structure of the compound. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .科学研究应用

合成和衍生物形成

化学化合物“1-(吡咯烷-3-基)-1H-1,2,3-三唑盐酸盐”因其结构的独特性和各种化学转化的潜力而与一类在科学研究中具有重要应用的化合物相关。一项此类相关研究涉及合成带有 1,2,4-三唑环的反式 N-取代吡咯烷衍生物,突出了三唑支架在生物活性中的重要性。该研究提出了一种涉及环氧化物开环,然后进行甲基化和脱保护以生成三唑盐酸盐前体的的方法。该前体经过进一步反应生成 14 个 N-取代吡咯烷衍生物库,展示了含三唑化合物在合成具有潜在生物应用的新型衍生物方面的多功能性 (Prasad 等人,2021)。

晶体结构和反应性

另一项研究专注于连接到 1,2,3-三唑的多取代吡咯烷,其中合成并表征了连接到 1,2,3-三唑的新型吡咯烷衍生物的结构和反应性。该研究涉及点击化学,产生了具有显着产率的化合物。使用包括 X 射线衍射在内的各种技术对这些化合物进行表征,以确定其立体化学。应用密度泛函理论优化几何形状并估计全局反应性参数,表明合成化合物之间的反应性存在差异。此外,这些化合物对人前列腺癌细胞表现出体外抗增殖活性,表明潜在的治疗应用 (Ince 等人,2020)。

环化和杀菌活性

如一项研究中所报道的,1,2,3-三唑与末端炔烃环化成吡咯,提供了一种合成 1,2,4-三取代吡咯的方法。这种由铑催化剂促进的反应突出了三唑化合物在生成吡咯中的潜力,吡咯在药物化学和材料科学中很有价值 (Chattopadhyay & Gevorgyan,2011)。此外,含有肟醚和苯氧基吡啶基部分的 1,2,4-三唑衍生物的设计和合成证明了它们对多种植物病原体的杀菌活性,突出了三唑衍生物在开发新型农用化学品中的作用 (Bai 等人,2020)。

作用机制

未来方向

属性

IUPAC Name |

1-pyrrolidin-3-yltriazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-2-7-5-6(1)10-4-3-8-9-10;/h3-4,6-7H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNLWZODFWQDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)